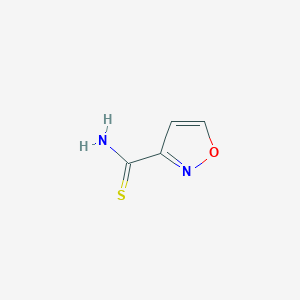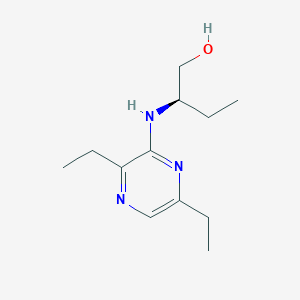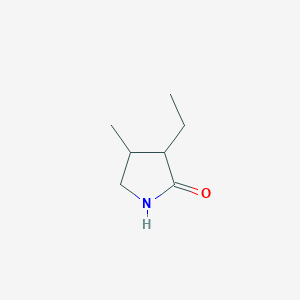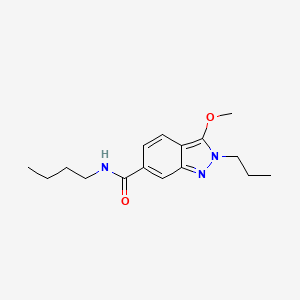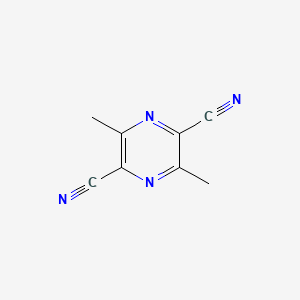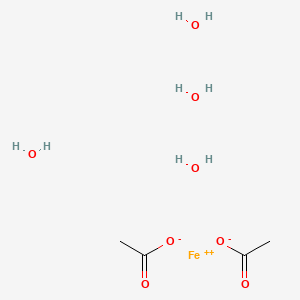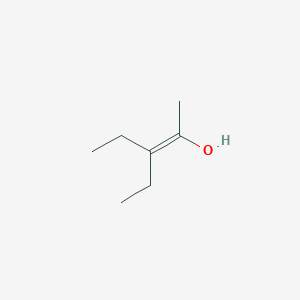![molecular formula C7H6N4O2 B13106958 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pyridine-2-carboxylic acid derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparación Con Compuestos Similares
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
1,2,4-Triazolo[4,3-a]pyrimidine: Another fused triazole compound with significant biological activities.
Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structure, which combines the properties of both triazole and pyridine rings. This fusion enhances its biological activity and makes it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-3-4(6(12)13)1-2-11(5)7/h1-3H,(H2,8,10)(H,12,13) |
Clave InChI |
WCGAPZHDQPCZOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2N)C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



